Cas no 498-19-1 (tert-butyl-m-xylene)
tert-butyl-m-xylene structure
Product Name:tert-butyl-m-xylene
tert-butyl-m-xylene Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-butyl-m-xylene
- 5-tert-butyl-m-xylene
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
- (2S)-2,7-diaminoheptanoic acid dihydrochloride
- H-HLYS-OH 2HCL
- H-L-HLys-OH*HCl
- H-LYS(*CH2)-OH 2HCL
- L-(-)-homoserine
- L-Homolysine dihydrochloride
- L-HOMOLYSINE HYDROCHLORIDE
- L-Homolysine.HCl
- L-homoserine
- H-DL-HoSer-OH
- F2127-0018
- DL-2-Amino-4-hydroxybutyric Acid
- FT-0624381
- D,L-Homoserine
- CHEBI:30653
- 2-amino-4-hydroxy-Butyric acid
- NSC-206298
- Z234896487
- UNII-JN0F9A0SSO
- HOMOSERINE, DL
- A6F72B1B-294B-4295-BF49-79F879F4FF2B
- (+/-)-Homoserine
- (RS)-2-amino-4-hydroxybutanoic acid
- BP-30137
- NSC-206251
- SCHEMBL29648
- NSC206251
- NSC 37755
- DL-HOMOSERINE DL-.ALPHA.-AMINO-.GAMMA.-HYDROXYBUTYRIC ACID
- HY-W012870
- Homoserine #
- DS-1788
- EN300-53027
- SY005812
- FT-0605164
- 2-amino-4-hydroxy-butanoic acid
- DL-Homoserine
- FT-0627085
- 1927-25-9
- H-3150
- MFCD00002618
- JN0F9A0SSO
- H-D-HoSer-OH
- SY014844
- FT-0627847
- 2-amino-4-hydroxybutanoic acid
- 498-19-1
- SY005811
- PB48171
- NS00015554
- Butyric acid, 2-amino-4-hydroxy-, DL-
- Q27113920
- Homoserine, (+/-)-
- NSC206298
- NSC-37755
- SODIUMCHROMATETETRAHYDRATE
- DTXSID80862365
- NSC37755
- FD1124
- DL-Homoserine, 99%
- AC-5670
- AM82563
- CS-W013586
- EINECS 217-661-8
- A0319
- homoserine
- FT-0605336
- homoserin
- AKOS008105073
-
- Inchi: 1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)
- Chiave InChI: UKAUYVFTDYCKQA-UHFFFAOYSA-N
- Sorrisi: OCCC(C(=O)O)N
Proprietà calcolate
- Massa esatta: 119.05827
- Massa monoisotopica: 119.058243
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 83.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _4.4
- Superficie polare topologica: 83.6
Proprietà sperimentali
- PSA: 83.55
- LogP: -0.51900
tert-butyl-m-xylene Letteratura correlata
-
Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351
-
R. Khan,F. Shen,K. Khan,L. X. Liu,H. H. Wu,J. Q. Luo,Y. H. Wan RSC Adv. 2016 6 28895
-
Ewout Ruysbergh,Christian V. Stevens,Norbert De Kimpe,Sven Mangelinckx RSC Adv. 2016 6 73717
-
Shasha Yuan,Mingming Gao,Fanping Zhu,Muhammad Zaheer Afzal,Yun-Kun Wang,Hai Xu,Mingyu Wang,Shu-Guang Wang,Xin-Hua Wang Environ. Sci.: Water Res. Technol. 2017 3 757
-
M. ?esnik,M. Sudar,K. Hernández,S. Charnock,?. Vasi?-Ra?ki,P. Clapés,Z. Findrik Bla?evi? React. Chem. Eng. 2020 5 747
498-19-1 (tert-butyl-m-xylene) Prodotti correlati
- 25321-09-9(1,2-Diisopropylbenzene)
- 7397-06-0(4-(tert-Butyl)-1,2-dimethylbenzene)
- 1074-92-6(1-tert-Butyl-2-methylbenzene)
- 42332-94-5(9,10-Dihydro-9,9-dimethylanthracene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso